molecular formula C15H20N2O5S B11946066 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid CAS No. 17431-07-1

2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid

Cat. No.: B11946066
CAS No.: 17431-07-1
M. Wt: 340.4 g/mol
InChI Key: SCCXGVZPVRHHBX-UHFFFAOYSA-N
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Description

2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid is a complex organic compound with a unique structure that includes a methylsulfanyl group, a phenylmethoxycarbonylamino group, and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylsulfanyl-2-aminobutanoic acid with phenylmethoxycarbonyl chloride under basic conditions to form the phenylmethoxycarbonylamino derivative. This intermediate is then reacted with chloroacetic acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenylmethoxycarbonyl group can be reduced to a phenylmethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Phenylmethyl derivatives

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s structural features allow it to interact with cellular membranes and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
  • 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid
  • 2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid

Uniqueness

2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid is a complex organic compound with potential biological activities. The compound features a unique structure that includes a methylsulfanyl group, a phenylmethoxycarbonylamino group, and an aminoacetic acid moiety, which contribute to its interactions with biological systems.

The molecular formula of the compound is C15H20N2O5SC_{15}H_{20}N_{2}O_{5}S, and it has a CAS number of 75501-70-1. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

PropertyDetails
Molecular FormulaC15H20N2O5S
CAS Number75501-70-1
IUPAC NameThis compound
Potential ApplicationsAntimicrobial, anti-inflammatory, enzyme inhibition

The mechanism of action for this compound involves its ability to interact with specific enzymes and proteins. It may inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and catalysis. Additionally, the compound's structural features enable it to modulate various biological processes through interactions with cellular membranes and signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, related compounds demonstrated potent antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa.

In a study assessing various derivatives, compounds showed growth inhibition percentages ranging from 85% to 97% against these pathogens, indicating strong potential for therapeutic applications in treating bacterial infections .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Several derivatives were found to selectively inhibit the COX-2 enzyme, an important target in the treatment of inflammation. The selectivity index (SI) for these compounds ranged from 31.29 to 132, significantly higher than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Studies

  • Antibacterial Evaluation
    • Study : A series of synthesized derivatives were tested against common bacterial strains.
    • Findings : Compounds showed high antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics. For example, compound 7g exhibited an MIC of 4 µg/mL against A. baumannii, close to its cytotoxic concentration .
  • COX Inhibition
    • Study : The selectivity and potency of synthesized compounds were evaluated in vitro.
    • Findings : Compounds demonstrated significant COX-2 inhibitory activity (IC50 = 0.10–0.31 µM), suggesting potential as targeted anti-inflammatory agents with reduced side effects compared to non-selective NSAIDs .

Properties

IUPAC Name

2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(20)16-9-13(18)19)17-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20)(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCXGVZPVRHHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408236
Record name 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17431-07-1
Record name NSC89636
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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